molecular formula C6H13NO B3089832 (3S)-3-Methylpiperidin-3-ol CAS No. 1200132-32-6

(3S)-3-Methylpiperidin-3-ol

Cat. No.: B3089832
CAS No.: 1200132-32-6
M. Wt: 115.17 g/mol
InChI Key: LLDKGUNKYFJNPV-LURJTMIESA-N
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Description

(3S)-3-Methylpiperidin-3-ol is a chiral compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the third carbon atom of the piperidine ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-methylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3-methylpiperidin-3-one using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or sodium borohydride (NaBH₄) in ethanol (C₂H₅OH).

    Substitution: Thionyl chloride (SOCl₂) in chloroform (CHCl₃) or phosphorus tribromide (PBr₃) in ether (C₂H₅OC₂H₅).

Major Products Formed

    Oxidation: 3-Methylpiperidin-3-one or 3-methylpiperidine-3-carbaldehyde.

    Reduction: 3-Methylpiperidine.

    Substitution: 3-Methylpiperidin-3-yl chloride or 3-methylpiperidin-3-yl bromide.

Scientific Research Applications

(3S)-3-Methylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals, flavoring agents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Methylpiperidin-3-ol: The enantiomer of (3S)-3-Methylpiperidin-3-ol with the opposite configuration at the chiral center.

    3-Methylpiperidine: A related compound lacking the hydroxyl group.

    3-Methylpiperidin-3-one: The ketone analog of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. The presence of the hydroxyl group and its (3S) configuration make it a valuable chiral building block in asymmetric synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

(3S)-3-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKGUNKYFJNPV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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